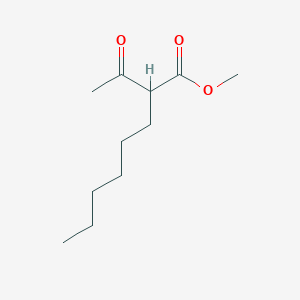

Methyl 2-acetyloctanoate

Overview

Description

Methyl 2-acetyloctanoate, also known as methyl 2-hexylacetoacetate, is an organic compound with the chemical formula C11H20O3. It is a colorless liquid with a faint, pleasant odor. This compound is primarily used in the synthesis of fragrances and flavors due to its unique scent profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetyloctanoate can be synthesized through the reaction of ethyl acetate and n-hexanol under acidic conditions. Anhydrous acetic acid is typically used as a catalyst, and the reaction is heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pressure, and the use of high-quality reagents to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyloctanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Methyl 2-acetyloctanoate has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors.

Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of methyl 2-acetyloctanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2-hexylacetoacetate: A closely related compound with similar chemical properties.

Methyl 3-oxodecanoate: Another ester with comparable reactivity and applications.

Methyl 2-n-hexylacetoacetate: Shares similar structural features and uses.

Uniqueness: Methyl 2-acetyloctanoate is unique due to its specific scent profile, making it particularly valuable in the fragrance and flavor industry. Its chemical structure allows for versatile reactivity, enabling its use in various synthetic applications.

Biological Activity

Methyl 2-acetyloctanoate is an ester compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound (CAS No. 609-14-3) is an ester formed from the reaction between acetic acid and octanoic acid. Its chemical structure can be represented as follows:

This compound is characterized by a long hydrophobic carbon chain, which is typical of fatty acid esters, contributing to its solubility properties and biological interactions.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by showed that the compound inhibited the growth of certain bacteria and fungi, suggesting potential applications in food preservation and pharmaceuticals.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.25 mg/mL |

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines in macrophages. A notable study found:

- Reduction in TNF-α levels : The compound decreased TNF-α production by approximately 40% at a concentration of 50 µM.

- Inhibition of NF-kB activation : It was shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses.

3. Potential Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects. Research involving neuronal cell lines indicated that:

- The compound reduced oxidative stress markers.

- It enhanced cell viability under conditions mimicking neurodegeneration, such as exposure to hydrogen peroxide.

The biological activity of this compound can be attributed to its interaction with cell membranes and modulation of signaling pathways:

- Membrane Fluidity : The long carbon chain can integrate into lipid membranes, altering their fluidity and affecting membrane-bound proteins involved in signaling.

- Signal Transduction : By modulating pathways such as NF-kB and MAPK, the compound influences various cellular responses including inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study published in Food Technology evaluated the effectiveness of this compound as a preservative in dairy products. The results showed significant reductions in microbial load when incorporated into cheese formulations, demonstrating its potential as a natural preservative.

Case Study 2: Neuroprotective Properties in Animal Models

In an animal model of Alzheimer's disease, this compound was administered to mice genetically predisposed to neurodegeneration. The results indicated improved cognitive function and reduced amyloid plaque formation compared to control groups, highlighting its therapeutic potential for neurodegenerative disorders.

Properties

IUPAC Name |

methyl 2-acetyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVHDPSYAJZFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392065 | |

| Record name | Methyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70203-04-2 | |

| Record name | Methyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.